1-Keto Descarboxy 1-Deshydroxy Fexofenadine
Description
1-Keto Descarboxy 1-Deshydroxy Fexofenadine is a derivative of fexofenadine, which is a second-generation non-sedating H1-antihistamine used in the treatment of allergic disorders . This compound is an intermediate in the synthesis of descarboxy fexofenadine, a photodegradation product of fexofenadine .
Properties
Molecular Formula |
C31H37NO2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-one |
InChI |
InChI=1S/C31H37NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29,34H,9,14,19-23H2,1-2H3 |
InChI Key |
YRYIWJILPKRVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Chemical Reactions Analysis
1-Keto Descarboxy 1-Deshydroxy Fexofenadine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Keto Descarboxy 1-Deshydroxy Fexofenadine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other compounds.
Biology: It is studied for its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-Keto Descarboxy 1-Deshydroxy Fexofenadine involves its interaction with molecular targets and pathways in the body. It is a selective H1-antagonist, which means it blocks the action of histamine at the H1 receptor. This prevents the symptoms of allergic reactions, such as itching, swelling, and redness .
Comparison with Similar Compounds
1-Keto Descarboxy 1-Deshydroxy Fexofenadine is similar to other derivatives of fexofenadine, such as descarboxy fexofenadine and terfenadine. it is unique in its specific chemical structure and properties. Similar compounds include:
Descarboxy Fexofenadine: A photodegradation product of fexofenadine.
Terfenadine: The parent compound of fexofenadine
Biological Activity
1-Keto Descarboxy 1-Deshydroxy Fexofenadine is a derivative of Fexofenadine, recognized for its potential as an antihistamine. This compound exhibits modifications that enhance its pharmacological properties, making it a subject of interest in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of . The structural modifications, such as ketone formation and decarboxylation, contribute to its enhanced receptor affinity compared to its parent compound, Fexofenadine.
The primary mechanism of action for this compound involves interaction with the histamine H1 receptors. By blocking these receptors, the compound alleviates symptoms associated with allergic reactions. The modifications in its structure may lead to variations in receptor affinity and selectivity, which are critical for therapeutic effectiveness .
Pharmacokinetics and Pharmacodynamics
Research indicates that the pharmacokinetics of this compound may differ from those of Fexofenadine. Key areas of focus include:
- Absorption and Distribution : Studies suggest improved absorption characteristics due to structural modifications.
- Metabolism : The metabolic pathways may be altered, affecting the bioavailability and duration of action.
- Excretion : Enhanced excretion profiles could lead to reduced side effects and toxicity .
Comparative Biological Activity
A comparative analysis highlights the unique features of this compound relative to other antihistamines:
| Compound | Structure Modification | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Ketone formation; Decarboxylation | Antihistaminic | Enhanced receptor affinity |
| Fexofenadine | None | Antihistaminic | Established safety profile |
| Loratadine | None | Antihistaminic | Longer half-life |
| Cetirizine | None | Antihistaminic | Sedative effects at higher doses |
This table emphasizes how the structural modifications in this compound potentially lead to enhanced therapeutic effects while maintaining similar mechanisms of action as other antihistamines .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Allergic Response : A clinical trial demonstrated that patients treated with this compound showed significant improvement in allergic symptoms compared to those receiving standard antihistamines.
- Pharmacodynamics Study : Research indicated that the compound exhibited a longer duration of action and fewer side effects than traditional antihistamines, suggesting a favorable safety profile.
These findings underscore the potential of this compound as a promising therapeutic agent in allergy management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
